N-(3-bromophenyl)-2-phenylpropanamide
Description
N-(3-Bromophenyl)-2-phenylpropanamide is a brominated aromatic amide derivative characterized by a propanamide backbone substituted with a phenyl group at the 2-position and a 3-bromophenyl moiety attached to the nitrogen atom. The 3-bromophenyl group confers electron-withdrawing effects, which may influence reactivity, solubility, and biological interactions . Similar compounds, such as N-(3-bromophenyl)-2-cyanoacetamide (), highlight the versatility of brominated aromatic amides in pharmaceutical intermediates and synthetic chemistry.
Properties
Molecular Formula |
C15H14BrNO |
|---|---|
Molecular Weight |
304.187 |
IUPAC Name |
N-(3-bromophenyl)-2-phenylpropanamide |
InChI |
InChI=1S/C15H14BrNO/c1-11(12-6-3-2-4-7-12)15(18)17-14-9-5-8-13(16)10-14/h2-11H,1H3,(H,17,18) |
InChI Key |
PDWYLNWXNDZDHG-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-(3-bromophenyl)-2-phenylpropanamide with structurally or functionally related compounds, emphasizing substituent effects, synthetic routes, and applications.
Table 1: Structural and Functional Comparison
Substituent Effects on Reactivity and Bioactivity
- Halogen Position : The position of bromine (e.g., 3-bromo vs. 2-bromo) significantly impacts electronic and steric properties. For instance, N-(2-bromophenyl)-2-phenylpropanamide-d3 () was used in Ru-catalyzed C–H activation studies, where the bromine’s position influenced regioselectivity .
- Functional Groups: Cyano vs. Phenyl: N-(3-bromophenyl)-2-cyanoacetamide () exhibits higher polarity due to the cyano group, enhancing its utility in hydrophilic drug intermediates compared to the phenyl-substituted analog . Methoxynaphthyl vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
